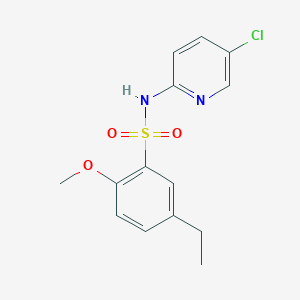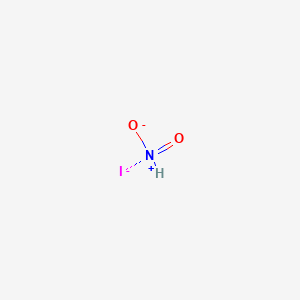
N',6-diamino-1,2,4-triazine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-diamino-1,2,4-triazine-5-carboximidamide, commonly known as DACT, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DACT is a highly stable and water-soluble compound that has been extensively studied for its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of DACT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, DACT has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
DACT has been shown to have various biochemical and physiological effects, including the inhibition of key enzymes involved in nucleic acid synthesis and the induction of oxidative stress. In preclinical studies, DACT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DACT is its high stability and solubility, which makes it easy to handle and use in various experimental setups. However, one of the limitations of DACT is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the study of DACT, including:
1. Further optimization of the synthesis method to improve the yield and purity of DACT.
2. Investigation of the mechanism of action of DACT to better understand its potential applications in various fields.
3. Development of new derivatives of DACT with improved potency and selectivity towards specific targets.
4. Clinical trials to evaluate the safety and efficacy of DACT as a potential anti-cancer agent.
5. Exploration of the potential applications of DACT in other fields, such as catalysis and energy storage.
In conclusion, N,6-diamino-1,2,4-triazine-5-carboximidamide, or DACT, is a highly stable and water-soluble compound that has gained significant attention in the scientific community due to its potential applications in various fields. DACT has been extensively studied for its unique properties and potential applications, including as a herbicide, anti-cancer agent, and building block for functional materials. Further research is needed to fully understand the potential of DACT and its derivatives in various fields.
Méthodes De Synthèse
DACT can be synthesized using various methods, including the reaction of cyanuric chloride with ammonia or hydrazine. Another method involves the reaction of cyanuric chloride with guanidine or aminoguanidine in the presence of a base. The synthesis of DACT is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
DACT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DACT has been shown to have potent herbicidal activity against various weed species. In medicine, DACT has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. In material science, DACT has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
Propriétés
Numéro CAS |
19359-63-8 |
|---|---|
Formule moléculaire |
C4H7N7 |
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
N',6-diamino-1,2,4-triazine-5-carboximidamide |
InChI |
InChI=1S/C4H7N7/c5-3(10-7)2-4(6)11-9-1-8-2/h1H,7H2,(H2,5,10)(H2,6,11) |
Clé InChI |
UODSNZOKFSWRHZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC(=C(N=N1)N)/C(=N/N)/N |
SMILES |
C1=NC(=C(N=N1)N)C(=NN)N |
SMILES canonique |
C1=NC(=C(N=N1)N)C(=NN)N |
Synonymes |
as-Triazine-5-carboxamide, 6-amino-, hydrazone (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)







